molecular formula C18H18FN3O B2612104 2-[cyano(3-ethylphenyl)amino]-N-[(4-fluorophenyl)methyl]acetamide CAS No. 1384706-36-8

2-[cyano(3-ethylphenyl)amino]-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2612104
CAS No.: 1384706-36-8
M. Wt: 311.36
InChI Key: UVQDXUPAYQPTBM-UHFFFAOYSA-N
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Description

2-[cyano(3-ethylphenyl)amino]-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyano group, an ethyl-substituted phenyl group, and a fluorophenyl group, making it a unique molecule with diverse chemical properties.

Chemical Reactions Analysis

Types of Reactions

2-[cyano(3-ethylphenyl)amino]-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[cyano(3-ethylphenyl)amino]-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The cyano group and the substituted phenyl groups play a crucial role in its reactivity and binding affinity to various receptors and enzymes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 2-cyanoacetamide
  • N-(4-fluorophenyl)acetamide
  • 3-ethylphenylamine

Uniqueness

What sets 2-[cyano(3-ethylphenyl)amino]-N-[(4-fluorophenyl)methyl]acetamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(N-cyano-3-ethylanilino)-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O/c1-2-14-4-3-5-17(10-14)22(13-20)12-18(23)21-11-15-6-8-16(19)9-7-15/h3-10H,2,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQDXUPAYQPTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(CC(=O)NCC2=CC=C(C=C2)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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